
Capillarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capillarin is a member of isocoumarins.
Applications De Recherche Scientifique
Capillary Electrophoresis in Pharmaceutical and Medicinal Analysis
Capillary electrophoresis (CE) is a method that has proven to be essential in the analysis of pharmaceutical racemates. L-Leucine's capillary electrophoresis experiment demonstrated that this technique is rapid, simple, and practical, providing students and researchers with a comprehensive understanding of the basic concepts and practical applications of capillary electrophoresis analysis technology (Ling, 2006). Additionally, CE has been extensively utilized for the quantification of active constituents in medicinal plants and herbal formulations. It's been compared to high-performance liquid chromatography for its short execution time, high efficiency, versatility in separation modes, and low consumption of solvents and samples, making it an attractive and eco-friendly alternative (Gackowski et al., 2021).
Bioactive Compound Analysis in Herbal Raw Materials
Capillary electrophoresis has been a pivotal tool in analyzing bioactive compounds like polyphenolic compounds, coumarins, amino acids, and alkaloids in teas and other plant parts used in aqueous infusions or decoctions. Over 60% of the articles in this field come from China, indicating a significant interest and development in the use of CE for these purposes. The technique, especially when combined with ultraviolet detection and mass spectrometry, allows for sensitive determination of analytes and is poised for routine use in the analysis of functional foods (Przybylska et al., 2021).
Structural Analysis and Identification of Capillarin
Capillarin was successfully isolated from Artemisia Ordosica Kraschen and thoroughly characterized using various techniques such as IR, NMR, and X-ray diffraction analysis. This detailed structural analysis contributes significantly to the understanding of Capillarin's chemical properties and potential applications in various scientific fields (Dong, 2005).
Capillary Electrophoresis in Forensic Toxicology
In forensic toxicology, capillary electrophoresis has shown advantages over traditional chromatographic methods, especially in the chiral analysis of drugs. Its application in protein analysis, including the study of carbohydrate deficient transferrin—a biological marker of chronic alcohol abuse—highlights its significance in this field. The technique's success in these specific applications underscores its potential as a valuable tool in forensic toxicology (Tagliaro et al., 2007).
Propriétés
Numéro CAS |
3570-28-3 |
|---|---|
Nom du produit |
Capillarin |
Formule moléculaire |
C13H10O2 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3-but-2-ynylisochromen-1-one |
InChI |
InChI=1S/C13H10O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h4-6,8-9H,7H2,1H3 |
Clé InChI |
KUJLPCYCQICVRM-UHFFFAOYSA-N |
SMILES |
CC#CCC1=CC2=CC=CC=C2C(=O)O1 |
SMILES canonique |
CC#CCC1=CC2=CC=CC=C2C(=O)O1 |
Autres numéros CAS |
3570-28-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





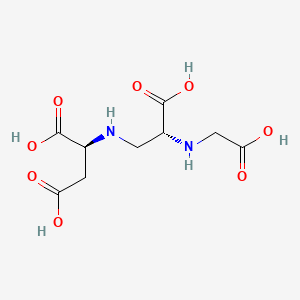
![7-[5-Oxo-2-(3-oxooct-1-enyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B1229069.png)
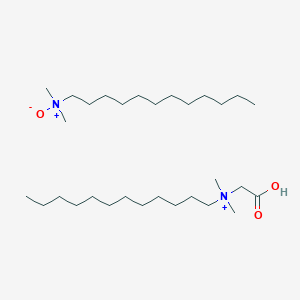

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-quinolin-6-ylpentanamide](/img/structure/B1229075.png)
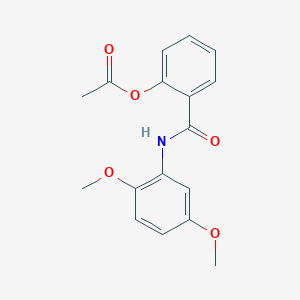
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B1229077.png)
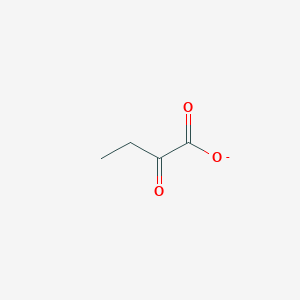
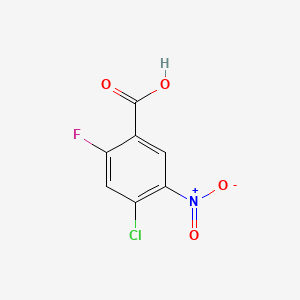
![2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1229084.png)
![11-Benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1229085.png)
